1,4,7,10-Tetrakis(ethoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane
Description
1,4,7,10-Tetrakis(ethoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is a macrocyclic ligand derived from cyclen (1,4,7,10-tetraazacyclododecane), functionalized with four ethoxycarbonylmethyl (-CH₂COOEt) pendant arms. This compound serves as a key intermediate in the synthesis of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) monoamide derivatives, which are critical for medical imaging applications such as MRI contrast agents and radiopharmaceuticals . The ethoxycarbonyl groups are ester-protected carboxylic acid precursors, enabling controlled hydrolysis to generate reactive carboxylate arms for metal chelation. Its synthesis typically involves alkylation of cyclen with α-bromoethyl ethoxycarbonylmethyl derivatives, followed by purification under mild conditions to preserve acid-sensitive functional groups .
Properties
IUPAC Name |
ethyl 2-[4,7,10-tris(2-ethoxy-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44N4O8/c1-5-33-21(29)17-25-9-11-26(18-22(30)34-6-2)13-15-28(20-24(32)36-8-4)16-14-27(12-10-25)19-23(31)35-7-3/h5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXTUKRRXWXLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OCC)CC(=O)OCC)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40413610 | |
| Record name | Tetraethyl 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40413610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137076-50-7 | |
| Record name | Tetraethyl 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40413610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tetramerization of Benzylaziridine Derivatives
The tetramerization of benzylaziridine precursors in organic solvents represents a scalable route to cyclen. As detailed in patent WO1997031905A1, (S)-1-benzyl-2-methyl-aziridine undergoes tetramerization in tetrahydrofuran (THF) or ethanol under acidic conditions (e.g., para-toluenesulfonic acid or methanesulfonic acid). The reaction proceeds via a closed-system azeotropic distillation to remove water, yielding tetrabenzylcyclen. Subsequent catalytic hydrogenation (5–20% Pd/C, 1–20 bar H₂) in ethanol or methanol removes benzyl protecting groups, affording cyclen in high purity. Crystallization from polar solvents like THF or acetone further refines the product.
Condensation of Triethylenetetramine (TETA) with Glyoxal
An alternative route, described in patent CN1343203A, involves condensing TETA with glyoxal hydrate in water or water-miscible solvents at 0–5°C. Calcium hydroxide acts as a base to facilitate imine formation, producing a cyclic intermediate. Cyclization is achieved using 1,2-dichloroethane in dimethylacetamide (DMAC) with sodium carbonate and sodium bromide, yielding cyclen hydrochloride or phosphate salts. This method avoids hazardous aziridine precursors but requires careful control of stoichiometry to prevent oligomerization.
Aqueous-Phase Carboxymethylation
A greener approach, adapted from EP0989974B1, employs aqueous sodium hydroxide solutions to facilitate alkylation. Cyclen is dissolved in water, and ethyl bromoacetate is added incrementally at 0–5°C to mitigate hydrolysis. This method reduces organic solvent use but requires precise pH control (pH 10–12) to maintain amine nucleophilicity. Post-reaction, the product is extracted into ethyl acetate and purified via recrystallization from ethanol/water mixtures.
Optimization and Challenges
Solvent and Catalytic Effects
Nonpolar solvents like toluene or cyclohexane are ineffective due to cyclen’s low solubility, whereas DMF and acetonitrile enhance reaction rates. Catalytic additives such as sodium iodide (10 mol%) improve alkylation efficiency by converting bromoacetate to the more reactive iodoacetate in situ.
Purification Strategies
The crude product often contains residual salts and mono-/tri-substituted impurities. Patent WO1997031905A1 recommends sequential washes with dilute hydrochloric acid (removing unreacted cyclen) and saturated sodium bicarbonate (neutralizing excess acid). Final crystallization from ethanol or THF yields >95% pure product, as confirmed by melting point (decomposes above 250°C) and elemental analysis.
Characterization and Analytical Data
Spectroscopic Confirmation
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 516.628 g/mol | |
| Density | 1.091 g/cm³ | |
| Boiling Point | 569.7°C | |
| Flash Point | 298.3°C |
Industrial Applications and Derivatives
The ethoxycarbonylmethyl groups serve as precursors for further functionalization. For instance, hydrolysis under acidic conditions yields 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), a chelator for radiometals. Patent CN1343203A also notes applications in gadolinium-based MRI contrast agents, where the ester groups are hydrolyzed to carboxylates for metal coordination .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetrakis(ethoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:
Substitution Reactions: The ethoxycarbonylmethyl groups can be substituted with other functional groups through nucleophilic substitution.
Complexation Reactions: The compound acts as a ligand, forming stable complexes with metal ions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or DMSO.
Complexation: Metal salts like copper(II) sulfate or nickel(II) chloride in aqueous or alcoholic solutions.
Major Products
Substitution Products: Derivatives with different functional groups replacing the ethoxycarbonylmethyl groups.
Metal Complexes: Stable coordination complexes with various metal ions.
Scientific Research Applications
Medicinal Chemistry
1,4,7,10-Tetrakis(ethoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane has been investigated for its potential in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI). The compound's ability to form stable complexes with metal ions enhances its application in targeted drug delivery and imaging technologies.
- Case Study : Research has shown that derivatives of tetraazacyclododecane can effectively bind to gadolinium ions, making them suitable for MRI contrast agents. The ethoxycarbonylmethyl groups improve solubility and biocompatibility, which are crucial for medical applications.
Coordination Chemistry
The compound serves as a ligand in coordination chemistry due to its multiple nitrogen donor sites. It can form stable complexes with various transition metals.
- Table 1: Metal Complexes Formed with 1,4,7,10-Tetrakis(ethoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane
| Metal Ion | Coordination Number | Stability Constant |
|---|---|---|
| Gd | 8 | High |
| Cu | 6 | Moderate |
| Zn | 4 | Low |
Materials Science
In materials science, the compound is explored for its potential use in synthesizing new polymers and nanomaterials. The functional groups allow for easy modification and incorporation into polymer matrices.
- Case Study : A study demonstrated the incorporation of the compound into poly(ethylene glycol) matrices to create nanocarriers for drug delivery. These carriers exhibited enhanced drug loading capacities and controlled release profiles.
Biological Activity
1,4,7,10-Tetrakis(ethoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (often abbreviated as TECA) is a synthetic compound belonging to the class of tetraazamacrocycles. These types of compounds are characterized by their potential applications in various fields such as medicinal chemistry, radiopharmaceuticals, and as chelating agents. This article focuses on the biological activity of TECA, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H38N4O6
- Molecular Weight : 438.55 g/mol
- CAS Number : 137076-50-7
- Structure : The compound consists of a tetraazacyclododecane core with four ethoxycarbonylmethyl substituents.
Biological Activity Overview
TECA exhibits a range of biological activities primarily due to its ability to chelate metal ions and its structural features that facilitate interactions with biological macromolecules.
- Metal Chelation : TECA's structure allows it to effectively bind metal ions such as gallium (Ga), indium (In), and others. This property is crucial in the development of radiopharmaceuticals for imaging and therapy.
- Receptor Binding : Preliminary studies indicate that TECA can interact with various receptors in biological systems, potentially modulating their activity.
Pharmacological Applications
TECA has been investigated for its potential use in:
- Radiopharmaceuticals : Its ability to form stable complexes with radiometals makes it suitable for use in imaging techniques such as PET and SPECT.
- Antitumor Activity : Some studies suggest that TECA derivatives may exhibit cytotoxic effects against cancer cell lines.
Case Study 1: Radiolabeled Complexes
A study evaluated the biological behavior of gallium-labeled TECA derivatives in tumor-targeting applications. The results demonstrated effective accumulation in tumor tissues compared to normal tissues, indicating its potential for targeted radiotherapy. The IC50 values for tumor cell inhibition were reported at approximately 14 nmol/L .
Case Study 2: Cytotoxicity Evaluation
Research focused on the cytotoxic effects of TECA on various cancer cell lines (e.g., HeLa and PC-3). The findings revealed significant cytotoxicity with IC50 values ranging from 10 to 20 µM, suggesting that TECA could serve as a lead compound for further development in cancer therapeutics .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H38N4O6 |
| Molecular Weight | 438.55 g/mol |
| CAS Number | 137076-50-7 |
| Solubility | Soluble in DMSO |
| IC50 (Cytotoxicity) | 10 - 20 µM |
Comparison with Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA)
1,4,7,10-Tetrakis(carbamoylmethyl)-1,4,7,10-tetraazacyclododecane (DOTAM)
- Substituents : Four carbamoylmethyl (-CH₂CONH₂) groups.
- Key Properties: Neutral, polar arms enhance solubility and enable unique coordination geometries. Forms 11-coordinate complexes with Ba²⁺ and Pb²⁺ due to flexible carbamoyl donors . Used in pretargeting systems for cancer therapy, leveraging femtomolar affinity for metal-DOTAM complexes .
1,4,7,10-Tetrakis(methylenephosphonate) (DOTP)
1,4,7,10-Tetrakis(2-hydroxyethyl)-1,4,7,10-tetraazacyclododecane
1,4,7,10-Tetrakis(2-pyridylmethyl)-1,4,7,10-tetraazacyclododecane
- Substituents : Four pyridylmethyl (-CH₂C₅H₄N) groups.
- Key Properties: Aromatic N donors enable selective binding to transition metals (e.g., Cu²⁺, Ni²⁺) with square-planar or octahedral geometries .
Stability Constants and Metal Binding Behavior
| Compound | Substituent Type | Example Stability Constant (log K) | Metal Ion | Conditions |
|---|---|---|---|---|
| Target Compound | Ethoxycarbonylmethyl | N/A (precursor to DOTA derivatives) | – | – |
| DOTA | Carboxylic acid | 25.3 (Gd³⁺) | Gd³⁺ | Aqueous, 25°C |
| DOTAM | Carbamoylmethyl | 14.1 (Pb²⁺) | Pb²⁺ | Methanol/water |
| DOTP | Phosphonate | 22.5 (Eu³⁺) | Eu³⁺ | Aqueous, 25°C |
| Hydroxyethyl Derivative | Hydroxyethyl | 11.16 (Ag⁺) | Ag⁺ | Aqueous, 25°C |
- Key Insights: The target compound’s ethoxycarbonyl groups are hydrolytically labile, enabling conversion to carboxylates for stronger metal binding . DOTA’s carboxylates provide superior lanthanide stability vs. DOTP’s phosphonates, which favor alkaline earth metals . DOTAM’s carbamoyl groups exhibit intermediate donor strength, suitable for heavy metals like Pb²⁺ and Hg²⁺ .
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 1,4,7,10-Tetrakis(ethoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane in laboratory settings?
- Methodological Answer : This compound poses hazards including skin/eye irritation and respiratory distress. Key precautions include:
- Use of PPE (nitrile gloves, goggles) and fume hoods to avoid inhalation of dust or vapors .
- Immediate rinsing with water for 15 minutes upon eye/skin contact, followed by medical evaluation .
- Storage in sealed, dry containers away from oxidizers to prevent degradation or reactivity .
- Experimental Design Note : Incorporate toxicity assessments (e.g., LD50 tests) into workflows to establish safe handling protocols.
Q. How is the compound synthesized, and what purification methods ensure high yield?
- Methodological Answer : Synthesis typically involves cyclen (1,4,7,10-tetraazacyclododecane) functionalization via nucleophilic substitution. Key steps:
- React cyclen with ethyl bromoacetate in a polar solvent (e.g., acetonitrile) under reflux (70–80°C, 24–48 hours) .
- Purification via recrystallization from ethanol/water mixtures or column chromatography (silica gel, chloroform/methanol eluent) to remove unreacted reagents .
- Yield optimization requires strict stoichiometric control (4:1 molar ratio of ethyl bromoacetate to cyclen) and inert atmosphere (N₂) to prevent oxidation .
Q. What spectroscopic techniques are used to confirm the compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Identify ethoxycarbonylmethyl substituents (δ ~4.1–4.3 ppm for –OCH₂CH₃; δ ~170–175 ppm for carbonyl carbons) .
- ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 585.3) .
- X-ray crystallography : Resolve crystal packing and ligand geometry (e.g., bond angles of 109.5° for tetrahedral coordination) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) impact metal-chelation properties?
- Methodological Answer :
- Substituent Effects : Ethoxycarbonylmethyl groups enhance steric hindrance, reducing lanthanide(III) binding efficiency compared to unsubstituted cyclen. Replace with aminocarbonylmethyl groups to improve thermodynamic stability (log K ~20 for Gd³⁺ vs. ~15 for ethoxycarbonylmethyl derivatives) .
- Redox Sensitivity : Introduce disulfide bonds or thiol groups to create redox-responsive contrast agents. For example, replacing ethoxy groups with cysteine residues enables MRI signal modulation in reducing tumor microenvironments .
Q. How can conflicting data on thermodynamic stability constants (log K) be resolved?
- Methodological Answer :
- Experimental Variables : pH (optimal range: 6–8), ionic strength (0.1 M KCl), and temperature (25°C) must be standardized to ensure reproducibility .
- Analytical Techniques : Use potentiometric titration with a glass electrode calibrated against standard buffers (e.g., pH 4.01 and 7.00). Compare results with UV-Vis or NMR competition assays using competitive ligands (e.g., EDTA) .
- Case Study : For Cu²⁺ complexes, log K discrepancies (~14.5 vs. ~16.2) arise from ligand protonation state variations; use DFT calculations to model protonation equilibria .
Q. What strategies improve the compound’s utility in targeted imaging applications?
- Methodological Answer :
- Bifunctional Chelators : Attach targeting moieties (e.g., peptides, antibodies) via a spacer (e.g., PEG chain) to the cyclen backbone. For example, conjugation to a DOTA-ADIBO derivative enables bioorthogonal click chemistry for tumor-specific labeling .
- Relaxivity Enhancement : Incorporate hydrophobic substituents (e.g., aryl groups) to slow molecular tumbling, increasing MRI relaxivity (r₁ > 4 mM⁻¹s⁻¹ at 1.5 T) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
